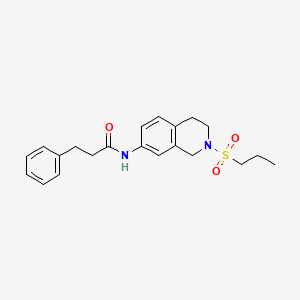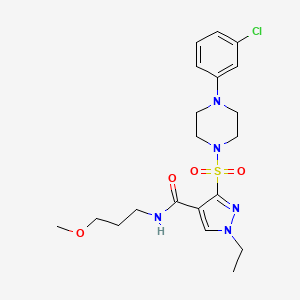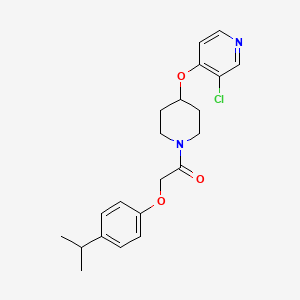![molecular formula C25H25N3O6S B2492007 N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide CAS No. 941899-87-2](/img/structure/B2492007.png)
N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that feature both thiadiazine and acetamide groups, which are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The structure includes a thiadiazine ring, known for its relevance in pharmaceutical research, and an acetamide moiety, common in numerous drugs and active molecules.
Synthesis Analysis
The synthesis of similar thiadiazine and acetamide derivatives typically involves condensation reactions, often facilitated by carbodiimide condensation catalysts (Yu et al., 2014). Such processes are known for their convenience and efficiency, yielding compounds with potential for further modification and optimization for specific biological activities.
Molecular Structure Analysis
Compounds with thiadiazine and acetamide groups are characterized by their distinct structural features, such as the presence of a sulfur atom in the thiadiazine ring and the carbonyl group in the acetamide moiety. These elements significantly influence the molecule's chemical behavior and interactions. The molecular structure, confirmed by techniques like X-ray crystallography, reveals key aspects like bond lengths, angles, and molecular conformations (Ismailova et al., 2014).
Chemical Reactions and Properties
Thiadiazine and acetamide derivatives are versatile in chemical reactions, engaging in various interactions due to their functional groups. They can participate in hydrogen bonding, owing to the amide group, and engage in nucleophilic substitution reactions facilitated by the thiadiazine ring's reactive sulfur atom. These properties are essential for their biological activity and the ability to bind to specific biological targets (Sarkar & Sucheck, 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding a compound's suitability for various applications. The crystalline structure, determined by single-crystal X-ray diffraction, provides insights into the molecule's stability and potential interactions in solid form. Such analyses also contribute to optimizing the compound's pharmacokinetic properties (Balijapalli et al., 2017).
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Research in this area typically involves the development of novel synthetic pathways and the characterization of newly synthesized compounds. For example, studies on similar thiadiazole derivatives have shown advancements in synthesis methods, offering potential scaffolds for drug development due to their diverse biological activities. The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation catalysis demonstrates the versatility and potential of thiadiazole cores in medicinal chemistry (Yu et al., 2014).
Antimicrobial and Antiproliferative Properties
Compounds with 1,3,4-thiadiazole cores have been investigated for their antimicrobial and antiproliferative effects. A study on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed promising DNA protective ability and strong antimicrobial activity against specific strains, highlighting the therapeutic potential of such compounds (Gür et al., 2020).
Molecular Docking and Theoretical Studies
Theoretical investigations and molecular docking studies are crucial for understanding the interaction mechanisms of novel compounds with biological targets. For instance, antimalarial sulfonamides have been evaluated for their COVID-19 drug potential using computational calculations and molecular docking, underscoring the importance of theoretical studies in drug discovery (Fahim & Ismael, 2021).
Antioxidant and Anticancer Activities
The exploration of novel compounds for antioxidant and anticancer activities is a significant area of research. Benzothiazole derivatives, for example, have been synthesized and assessed for their biological activities, including antioxidant and urease inhibition properties, offering insights into the development of new therapeutic agents (Gull et al., 2016).
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(3-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S/c1-17-8-6-10-19(14-17)28-25(30)27(20-11-4-5-13-22(20)35(28,31)32)16-23(29)26-15-18-9-7-12-21(33-2)24(18)34-3/h4-14H,15-16H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQSNKOLZYZOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2491926.png)

![3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491929.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2491930.png)
![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491931.png)
![3-(Bromomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2491933.png)
![4-[(1,1-Dioxothian-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2491936.png)






![3-(Difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B2491946.png)